ethyl 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ethyl 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the nitropyrazole intermediate, which is then coupled with a thiophene derivative. The key steps include:
Nitration of Pyrazole: The nitration of pyrazole is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetylation: The nitropyrazole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Thiophene: The acetylated nitropyrazole is coupled with a thiophene derivative under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Amino derivative of the compound.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. The presence of the nitropyrazole moiety may contribute to its biological activity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
ethyl 2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives and nitropyrazole-containing compounds:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-nitrothiophene share structural similarities but differ in their functional groups and reactivity.
Nitropyrazole Compounds: Compounds such as 3,5-dimethyl-4-nitropyrazole and 1-acetyl-3,5-dimethyl-4-nitropyrazole have similar nitropyrazole moieties but differ in their overall structure and properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
355805-21-9 |
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Molecular Formula |
C16H20N4O5S |
Molecular Weight |
380.4g/mol |
IUPAC Name |
ethyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H20N4O5S/c1-6-25-16(22)13-8(2)11(5)26-15(13)17-12(21)7-19-10(4)14(20(23)24)9(3)18-19/h6-7H2,1-5H3,(H,17,21) |
InChI Key |
XGKFRJNSXUARSY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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